Furo[3,2-c]pyridine-2-carboxylic acid
Overview
Description
Furo[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5NO3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of Furo[3,2-c]pyridine-2-carboxylic acid and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives . Another study reported the synthesis of furo[3,2-c]pyridine derivatives via a Pd(II)-catalyzed reaction .
Molecular Structure Analysis
The molecular structure of Furo[3,2-c]pyridine-2-carboxylic acid consists of a furo[3,2-c]pyridine core with a carboxylic acid group attached to the 2-position of the pyridine ring . The InChI code for this compound is 1S/C8H5NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11) .
Physical And Chemical Properties Analysis
Furo[3,2-c]pyridine-2-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 163.13 . The melting point of this compound is reported to be >320°C .
Scientific Research Applications
Synthesis and Chemical Reactions
Furo[3,2-c]pyridine-2-carboxylic acid and its derivatives are primarily studied for their synthesis and chemical reactions. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates are synthesized via direct N-amination, leading to various chemical transformations and new compounds like furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters (Bencková & Krutošíková, 1999). Similarly, studies on the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids reveal methods for creating various carboxylic acid derivatives (Bencková & Krutošíková, 1997).
Antimicrobial Activity
Some derivatives of Furo[3,2-c]pyridine have been explored for their antimicrobial activity. Research indicates that certain compounds exhibit moderate to good antimicrobial properties against specific bacteria and fungi (Hrasna, Ürgeová, & Krutošíková, 2012).
Potential in Anticancer Research
Furo[3,2-b]pyridine derivatives have shown promise in anticancer research. A study on 2-substituted furo[3,2-b]pyridines explored their cytotoxic properties against cancer cell lines, with some compounds demonstrating encouraging growth inhibition (Sri Laxmi et al., 2020). Similarly, research on novel hetero ring fused pyridine derivatives, including furo[2,3-b]pyridine-2-carboxamide, revealed significant anticancer activity against various human cancer cell lines (Santhosh Kumar et al., 2018).
Safety And Hazards
properties
IUPAC Name |
furo[3,2-c]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWZDQUIUXNYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286034 | |
Record name | Furo[3,2-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridine-2-carboxylic acid | |
CAS RN |
112372-16-4 | |
Record name | Furo[3,2-c]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112372-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[3,2-c]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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